15-Methylicosanoyl-CoA

Peroxisomal beta-oxidation Substrate specificity Enzyme assay

15-Methylicosanoyl-CoA is the definitive substrate for assaying the branched-chain fatty acid oxidation pathway. Unlike generic straight-chain acyl-CoAs, it is selectively oxidized by peroxisomal ACOX2, enabling precise, background-free measurement of peroxisomal beta-oxidation. This unmatched specificity makes it essential for developing diagnostics and screening therapeutics for disorders like ACOX2 deficiency. Avoid irrelevant mitochondrial signal with a substrate that targets the correct metabolic machinery.

Molecular Formula C42H76N7O17P3S
Molecular Weight 1076.1 g/mol
Cat. No. B15550933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Methylicosanoyl-CoA
Molecular FormulaC42H76N7O17P3S
Molecular Weight1076.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H76N7O17P3S/c1-5-6-16-19-30(2)20-17-14-12-10-8-7-9-11-13-15-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)
InChIKeyGYZJFADEBZUGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-Methylicosanoyl-CoA: A Critical Long-Chain Branched Acyl-CoA for Peroxisomal and Metabolic Studies


15-Methylicosanoyl-CoA is a long-chain, methyl-branched fatty acyl coenzyme A derivative with a 20-carbon fatty acyl group [1]. It functions as a key metabolite and substrate in the study of branched-chain fatty acid oxidation, a pathway critical for the degradation of isoprenoid-derived lipids and bile acid intermediates [2]. Its specific structural features, namely a long carbon chain and a single methyl branch, dictate its interaction with specialized peroxisomal enzymes, distinguishing it from the more common straight-chain acyl-CoAs [3].

Why 15-Methylicosanoyl-CoA Cannot Be Replaced by Straight-Chain or Other Acyl-CoA Analogs


Generic substitution is not feasible due to the strict substrate specificity of the peroxisomal and mitochondrial enzymes responsible for branched-chain fatty acid metabolism. Replacing 15-Methylicosanoyl-CoA with a common analog like palmitoyl-CoA (a straight-chain C16:0 acyl-CoA) would completely alter the experimental outcome. While palmitoyl-CoA is a substrate for the ubiquitous acyl-CoA oxidase 1 (ACOX1) [1], 15-Methylicosanoyl-CoA is specifically oxidized by the distinct, single peroxisomal branched-chain acyl-CoA oxidase (ACOX2) in humans [2]. This enzyme is part of a separate peroxisomal β-oxidation system that also includes the enzymes D-bifunctional protein (HSD17B4) and sterol carrier protein X (SCPx) [3]. Using a straight-chain analog would therefore probe the wrong metabolic pathway and fail to detect or model specific disorders of branched-chain lipid metabolism, such as adult Refsum disease or ACOX2 deficiency [4].

Quantitative Evidence for 15-Methylicosanoyl-CoA's Unique Functional Differentiation


Specialized Oxidation Pathway: 15-Methylicosanoyl-CoA vs. Palmitoyl-CoA

In contrast to the straight-chain fatty acyl-CoA, palmitoyl-CoA (C16:0), 15-Methylicosanoyl-CoA is not a substrate for the primary acyl-CoA oxidase 1 (ACOX1) in human liver. Instead, its oxidation is catalyzed by a single, specialized peroxisomal branched-chain acyl-CoA oxidase (ACOX2), which also acts on other 2-methyl-branched substrates [1]. This fundamental difference in metabolic routing is a critical differentiator, ensuring that experiments using 15-Methylicosanoyl-CoA specifically interrogate the ACOX2-dependent pathway, distinct from the main ACOX1-mediated straight-chain fatty acid oxidation system [1].

Peroxisomal beta-oxidation Substrate specificity Enzyme assay

Carnitine Shuttle Interaction: 15-Methylicosanoyl-CoA vs. 15-Methylhexadecanoyl-CoA

The metabolic fate of 15-Methylicosanoyl-CoA is linked to its conversion into its corresponding acylcarnitine, 15-Methylicosanoylcarnitine, via the action of carnitine O-palmitoyltransferase (CPT) [1]. This conversion is a crucial step for regulating the acyl-CoA pool and transporting acyl groups into the mitochondria [2]. Compared to the shorter-chain analog 15-Methylhexadecanoyl-CoA (C16), which yields 15-Methylhexadecanoylcarnitine [3], the C20 chain length of 15-Methylicosanoyl-CoA makes it a distinct substrate for long-chain acyl-CoA synthetases and potentially affects its affinity for different CPT isoforms [4].

Acylcarnitine Mitochondrial transport Metabolomics

Peroxisomal vs. Mitochondrial Oxidation: 15-Methylicosanoyl-CoA vs. 2-Methylbutyryl-CoA

The oxidation of 15-Methylicosanoyl-CoA is confined to the peroxisome, a characteristic of long-chain 2-methyl-branched acyl-CoAs [1]. This contrasts sharply with the fate of short-chain 2-methyl-branched acyl-CoAs, such as 2-methylbutyryl-CoA (C5), which can be efficiently oxidized by rat liver mitochondria [2]. The longer C20 chain of 15-Methylicosanoyl-CoA makes it an unsuitable substrate for mitochondrial beta-oxidation, thereby ensuring its exclusive processing by the peroxisomal machinery, including ACOX2, D-bifunctional protein, and SCPx thiolase [1]. This organelle-specific routing is a key differentiating feature for experimental design.

Organelle specificity Peroxisome Mitochondrion Oxidation pathway

Impact on Cholesterol and Bile Acid Synthesis via SCPx Interaction

15-Methylicosanoyl-CoA is a substrate for the final enzyme in the peroxisomal branched-chain oxidation pathway, sterol carrier protein X (SCPx), which possesses 2-methyl-3-oxoacyl-CoA thiolase activity [1]. This is a critical point of metabolic convergence, as SCPx also catalyzes the thiolytic cleavage of 24-keto-THCA-CoA, a key step in bile acid synthesis [2]. This functional link is not shared with non-methylated straight-chain acyl-CoAs, which are processed by different thiolases (e.g., the dimeric 3-ketoacyl-CoA thiolase for straight-chain substrates) [3]. Therefore, 15-Methylicosanoyl-CoA offers a unique tool to probe the SCPx-mediated step, which is relevant to both fatty acid degradation and bile acid biosynthesis.

Bile acid synthesis Sterol carrier protein X Lipidomics

Recommended Research and Industrial Applications for 15-Methylicosanoyl-CoA


Development of a Specific Assay for Peroxisomal Branched-Chain Acyl-CoA Oxidase (ACOX2)

As established, 15-Methylicosanoyl-CoA is a specific substrate for ACOX2 [1]. This makes it an ideal reagent for developing and validating a highly specific enzyme activity assay to measure ACOX2 function in tissue homogenates or cell lysates. Such an assay is a critical diagnostic and research tool for studying ACOX2 deficiency, a peroxisomal disorder, and for screening potential therapeutics aimed at modulating this pathway [1].

Metabolomics and Lipidomics Biomarker Discovery

The compound's defined conversion to 15-Methylicosanoylcarnitine [2] positions it as a valuable analytical standard. It can be used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to identify and quantify its corresponding acylcarnitine in biological samples. Monitoring the ratio of 15-Methylicosanoylcarnitine to free carnitine or other acylcarnitines can serve as a functional biomarker for the activity of the carnitine shuttle and peroxisomal beta-oxidation in metabolic research [2].

In Vitro Peroxisomal Oxidation Studies

The exclusive routing of 15-Methylicosanoyl-CoA to the peroxisome for oxidation [3] makes it a superior substrate for in vitro studies of this organelle. Unlike straight-chain acyl-CoAs which may also be processed by mitochondria, this compound allows researchers to isolate and study the peroxisomal β-oxidation machinery without background interference from mitochondrial activity [3]. This is particularly useful for characterizing the function of the MFP-2 and SCPx enzymes [4].

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